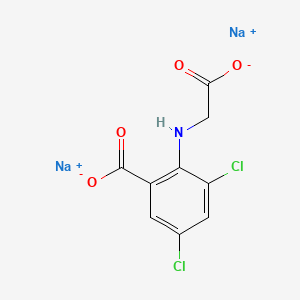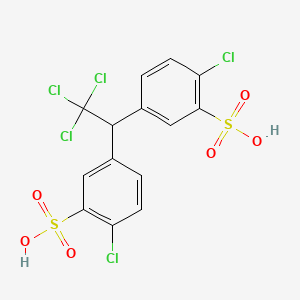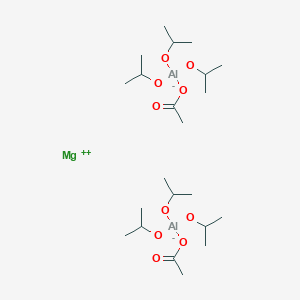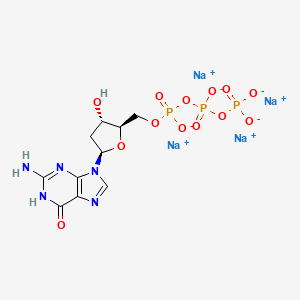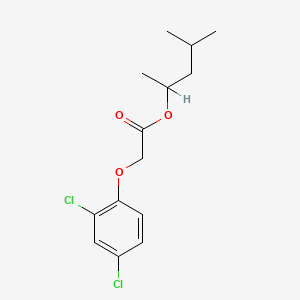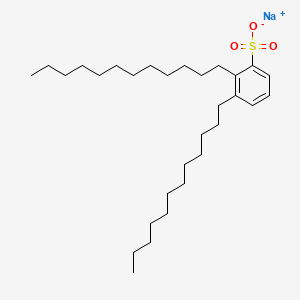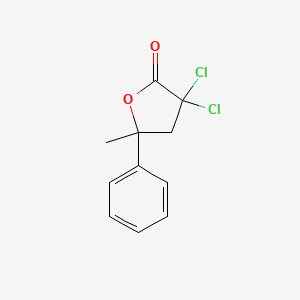![molecular formula C24H25NO3 B12668272 Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate CAS No. 93982-97-9](/img/structure/B12668272.png)
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is a chemical compound with the molecular formula C24H25NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its complex structure, which includes phenyl, methyl, and carbamate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate typically involves the reaction of phenyl methyl carbamate with 3-(2-methylphenoxy)-3-phenylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carboxylic acid, while reduction may produce phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-amine .
Scientific Research Applications
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in various biological effects, such as anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
Similar Compounds
- Phenyl methyl[3-(2-chlorophenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-methoxyphenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-fluorophenoxy)-3-phenylpropyl]-carbamate
Uniqueness
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced thermal stability and specific biological activities, making it valuable in various applications .
Properties
CAS No. |
93982-97-9 |
|---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
phenyl N-methyl-N-[3-(2-methylphenoxy)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C24H25NO3/c1-19-11-9-10-16-22(19)28-23(20-12-5-3-6-13-20)17-18-25(2)24(26)27-21-14-7-4-8-15-21/h3-16,23H,17-18H2,1-2H3 |
InChI Key |
XQRWVVSMZKGEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN(C)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


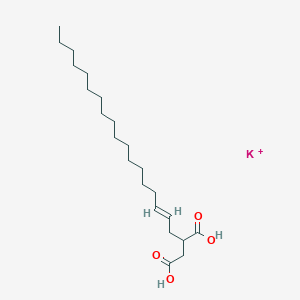
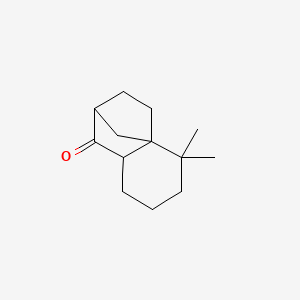
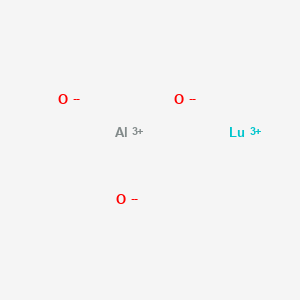
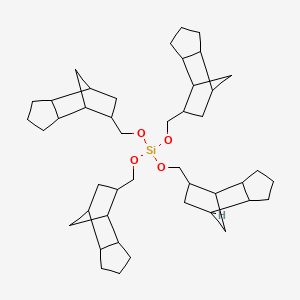
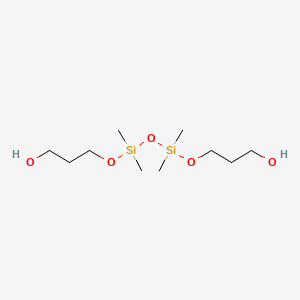
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
